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2'-O-Methyl-5-hydroxyMethyluridine - 910050-95-2

2'-O-Methyl-5-hydroxyMethyluridine

Catalog Number: EVT-3437469
CAS Number: 910050-95-2
Molecular Formula: C11H16N2O7
Molecular Weight: 288.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2'-O-Methyl-5-hydroxymethyluridine is a modified ribonucleoside that plays a significant role in RNA research and applications. This compound is characterized by the presence of a hydroxymethyl group at the 5-position of the uridine base and a methyl group at the 2'-position of the ribose sugar. These modifications enhance the stability and functionality of RNA molecules, making them valuable for various scientific applications.

Source

2'-O-Methyl-5-hydroxymethyluridine can be synthesized from uridine through several chemical reactions involving protection and selective modification steps. Its synthesis has been reported in various studies focusing on modified nucleosides, particularly for their incorporation into RNA sequences for experimental purposes .

Classification

This compound is classified as a modified ribonucleoside, specifically a derivative of uridine. It falls under the category of nucleic acid analogs, which are essential in molecular biology for studying RNA function and structure.

Synthesis Analysis

Methods

The synthesis of 2'-O-Methyl-5-hydroxymethyluridine typically involves multiple steps, including protection of functional groups, selective substitution, and phosphitylation. A common synthetic route begins with uridine, where the 5-hydroxymethyl group is introduced through bromination followed by acylation. The 2'-hydroxy group is protected using a tert-butyldimethylsilyl (TBS) group to prevent unwanted reactions during subsequent steps .

Technical Details

  1. Protection of Hydroxy Groups: The 5-hydroxyl group is often protected using dimethoxytrityl (DMT) chloride, while the 2' and 3' hydroxyls are protected with TBS.
  2. Bromination: The introduction of the hydroxymethyl group involves bromination using N-bromosuccinimide (NBS) in the presence of an initiator like azobisisobutyronitrile (AIBN).
  3. Phosphitylation: The final step typically involves phosphitylation using a reagent such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in dichloromethane, yielding the desired phosphoramidite form suitable for incorporation into RNA .
Molecular Structure Analysis

Structure

The molecular structure of 2'-O-Methyl-5-hydroxymethyluridine features:

  • A ribose sugar with a methyl group at the 2' position.
  • A hydroxymethyl group at the 5 position of the uracil base.

The structural formula can be represented as:

C12H16N2O8\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{8}

Data

  • Molecular Weight: Approximately 316.93 g/mol.
  • NMR Spectroscopy: Characteristic peaks observed in proton NMR spectra help confirm the presence and position of functional groups .
Chemical Reactions Analysis

Reactions

The compound undergoes various chemical reactions that are crucial for its application in RNA synthesis. Key reactions include:

  • Acylation: Used to introduce protective groups.
  • Phosphitylation: Essential for creating nucleoside triphosphates for RNA synthesis.
  • Deprotection: Removal of protective groups after incorporation into RNA to yield functional nucleotides .

Technical Details

Each reaction step requires careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Mechanism of Action

Process

The mechanism by which 2'-O-Methyl-5-hydroxymethyluridine functions in RNA involves enhancing stability against enzymatic degradation and improving binding affinity with complementary nucleotides. The modifications at both the ribose and base levels contribute to altered structural properties that can influence RNA folding and interaction with proteins.

Data

Research indicates that these modifications can lead to improved resistance to nucleases and enhanced performance in various biochemical assays .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Solubility: Soluble in common organic solvents like methanol and dichloromethane.

Chemical Properties

  • Stability: Enhanced stability compared to unmodified ribonucleotides due to steric hindrance from methyl groups.
  • Reactivity: The presence of hydroxymethyl groups allows for further chemical modifications if needed .
Applications

Scientific Uses

2'-O-Methyl-5-hydroxymethyluridine is primarily used in:

  • RNA Synthesis: As a building block for synthesizing modified RNA sequences which are useful in studying RNA biology.
  • Therapeutic Development: Potential applications in developing antiviral therapies due to its ability to modulate RNA interactions.
  • Research Probes: Utilized as probes in high-throughput sequencing methods to investigate RNA modifications and their biological implications .

This compound represents a valuable tool in molecular biology, contributing significantly to advancements in understanding RNA function and developing novel therapeutic strategies.

Biosynthesis and Metabolic Pathways

Enzymatic Mechanisms of 2'-O-Methylation and 5-Hydroxymethylation in RNA

The biosynthesis of 2'-O-methyl-5-hydroxymethyluridine (hm5Um) involves sequential enzymatic reactions. First, TET (ten-eleven translocation) dioxygenases catalyze the oxidation of 5-methyluridine (m5U) to form 5-hydroxymethyluridine (hm5U) using Fe(II) and α-ketoglutarate as cofactors [1] [4]. This reaction parallels the TET-mediated oxidation of 5-methylcytosine (5mC) in DNA, demonstrating evolutionary conservation in epigenetic regulation [4] [6]. Subsequently, RNA methyltransferases (e.g., Fibrillarin complexed with box C/D snoRNAs) transfer a methyl group from S-adenosylmethionine (SAM) to the 2'-hydroxyl group of the ribose moiety, yielding hm5Um [8]. SAM is regenerated via the one-carbon metabolism pathway, which supplies methyl groups through folate and methionine cycles [7].

Notably, hm5Um is enriched in transfer RNA (tRNA) and ribosomal RNA (rRNA), where it stabilizes secondary structures and fine-tunes translational fidelity. In Drosophila melanogaster, hm5Um replaces hm5C as the dominant oxidative derivative, suggesting species-specific metabolic routing [1]. The modification’s spatial distribution is guided by snoRNA-protein complexes, which direct methyltransferases to target sequences via base-pairing interactions [8].

Table 1: Enzymes Involved in hm5Um Biosynthesis

EnzymeFunctionCofactorsSubcellular Localization
TET DioxygenasesOxidizes m5U to hm5UFe(II), α-ketoglutarateNucleus/Cytosol
Fibrillarin (FBL)Catalyzes 2'-O-methylation of hm5USAM, box C/D snoRNAsNucleolus (Cajal bodies)
NSUN2Methylates uridine at C5 position (precursor step)SAMNucleus

Synthetic Chemistry Approaches for Site-Specific Incorporation

Site-specific incorporation of hm5Um into RNA oligomers employs phosphoramidite chemistry and enzymatic ligation. The phosphoramidite approach uses solid-phase synthesis with protected hm5Um building blocks (e.g., 5′-O-dimethoxytrityl-2′-O-methyl-5-hydroxymethyluridine-3′-O-cyanoethyl-N,N-diisopropylphosphoramidite) [5]. Critical optimizations include:

  • Protection/deprotection strategies: The 5-hydroxymethyl group is protected with acid-labile tert-butyldimethylsilyl (TBS) groups, while the 2′-O-methyl group remains stable under standard deprotection conditions [5].
  • Coupling efficiency: Extended coupling times (≥ 180 seconds) and multiple couplings overcome steric hindrance from the 5-hydroxymethyl group, achieving >98% stepwise yields [5].

Alternatively, enzymatic incorporation uses T7 RNA polymerase mutants to accept hm5Um triphosphates as substrates. However, this method suffers from substrate promiscuity and lower fidelity compared to chemical synthesis [8]. Post-synthetic modification via carbodiimide coupling introduces hm5Um at specific positions through click chemistry, though this requires pre-installed alkyne handles [8].

Table 2: Comparison of hm5Um Incorporation Methods

MethodEfficiencyLimitationsApplications
Phosphoramidite SynthesisHigh (≥98% yield)Requires specialized equipmentShort oligomers (<100 nt)
Enzymatic IncorporationModerateLow fidelity; sequence constraintsLong transcripts
Post-synthetic ModificationVariableMulti-step; side reactions possibleSite-specific labeling

Dynamics of Oxidative Demethylation Pathways in Eukaryotic Systems

hm5Um undergoes active demethylation via the ALKBH (AlkB homolog) family of Fe(II)/α-ketoglutarate-dependent dioxygenases. ALKBH5 preferentially oxidizes hm5Um to 5-formyl-2′-O-methyluridine (f5Um), which is further processed to unmodified uridine by pyrimidine salvage pathways [3]. Intriguingly, hm5Um resists passive demethylation by reactive oxygen species (ROS), unlike hm5C, due to steric shielding by the 2′-O-methyl group [1].

In mammalian cells, hm5Um turnover is uncoupled from tRNA decay. Isotope tracing in HEK293T cells revealed that 50% of hm5Um remains stable after 15 hours, compared to 29% for hm5C, indicating its role in enhancing RNA longevity [1]. This stability arises from:

  • Blocked RNA hydrolysis: The 2′-O-methyl group prevents proton donation from the ribose 2′-OH, inhibiting strand scission [1] [8].
  • Reduced reader protein affinity: hm5Um evades recognition by decay-inducing proteins (e.g., YTHDF2), unlike m6A or hm5C [3].

Regulation is tissue-specific; murine brains show higher hm5Um levels than livers, correlating with elevated Fibrillarin expression in neurons. Stress stimuli (e.g., oxidative stress) downregulate hm5Um by sequestering methyltransferases in nucleolar stress granules [8].

Table 3: Regulatory Factors Influencing hm5Um Dynamics

FactorEffect on hm5UmBiological Consequence
ALKBH5 Overexpression↓ hm5Um; ↑ f5UmIncreased tRNA fragmentation
SAM Depletion↓ Methylation efficiencyImpaired ribosome assembly
Oxidative StressRelocalization of FibrillarinReduced rRNA modification
TET InhibitionNo significant changeConfirms TET independence of hm5Um formation [1]

Properties

CAS Number

910050-95-2

Product Name

2'-O-Methyl-5-hydroxyMethyluridine

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione

Molecular Formula

C11H16N2O7

Molecular Weight

288.25 g/mol

InChI

InChI=1S/C11H16N2O7/c1-19-8-7(16)6(4-15)20-10(8)13-2-5(3-14)9(17)12-11(13)18/h2,6-8,10,14-16H,3-4H2,1H3,(H,12,17,18)/t6-,7-,8-,10-/m1/s1

InChI Key

ZJQLVUOUHLNLDA-FDDDBJFASA-N

SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)CO)CO)O

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)CO)CO)O

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CO)CO)O

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